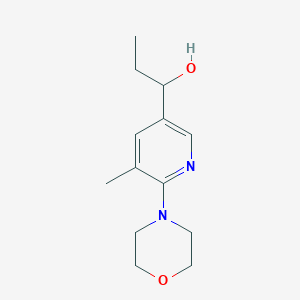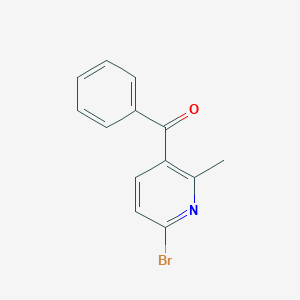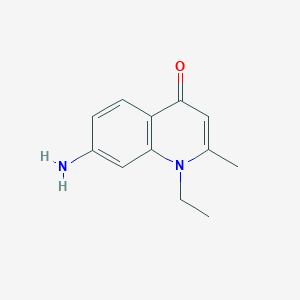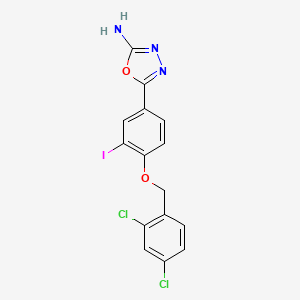
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including dichlorobenzyl, iodophenyl, and oxadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of 2,4-Dichlorobenzyl alcohol: The 2,4-dichlorobenzyl chloride is then reacted with sodium hydroxide to form 2,4-dichlorobenzyl alcohol.
Synthesis of 2,4-Dichlorobenzyl ether: The 2,4-dichlorobenzyl alcohol is reacted with 3-iodophenol in the presence of a base such as potassium carbonate to form 2,4-dichlorobenzyl ether.
Formation of Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorobenzyl and iodophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization and ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorobenzyl)oxy benzaldehyde
- 4-((2,4-Dichlorobenzyl)oxy)phenylamine
- 2,4-Dichlorobenzyl chloride
Uniqueness
What sets 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine apart from similar compounds is the presence of the iodophenyl group and the oxadiazole ring. These functional groups confer unique chemical and biological properties, making the compound a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C15H10Cl2IN3O2 |
|---|---|
Peso molecular |
462.1 g/mol |
Nombre IUPAC |
5-[4-[(2,4-dichlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10Cl2IN3O2/c16-10-3-1-9(11(17)6-10)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
Clave InChI |
PBXJVNYOVLHNIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


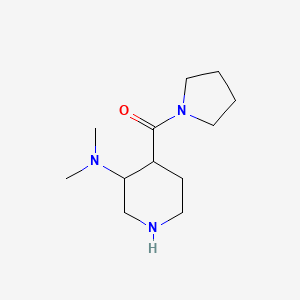
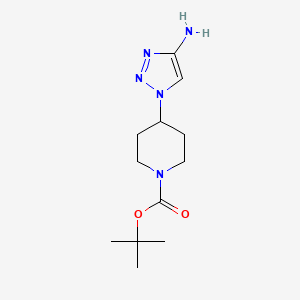
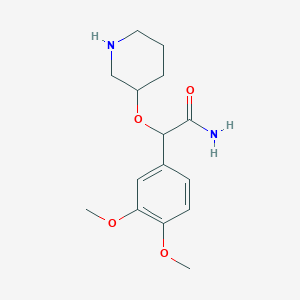
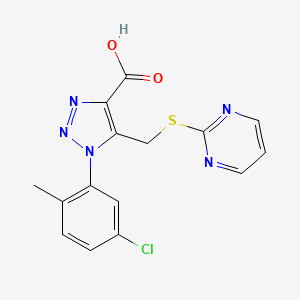

![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)


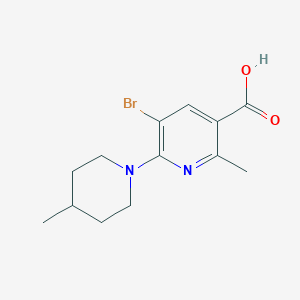
![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)

